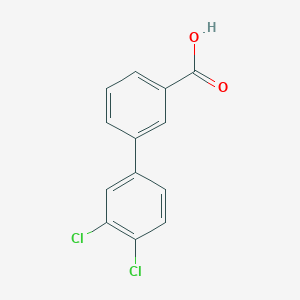

3-(3,4-dichlorophenyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGKPPXJOKCBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374197 | |

| Record name | 3-(3,4-dichlorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844878-91-7 | |

| Record name | 3-(3,4-dichlorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3,4-dichlorophenyl)benzoic acid molecular weight

An In-Depth Technical Guide to 3-(3,4-Dichlorophenyl)benzoic Acid: Properties, Synthesis, and Applications

Introduction

3-(3,4-Dichlorophenyl)benzoic acid is a polychlorinated biphenyl derivative characterized by a benzoic acid moiety linked to a dichlorinated phenyl ring. As a member of the biphenyl carboxylic acid family, this compound serves as a highly valuable and versatile building block in modern organic synthesis. Its structural rigidity, defined spatial orientation of substituents, and the electronic properties conferred by the chlorine atoms make it a significant scaffold in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the carboxylic acid group provides a reactive handle for a wide array of chemical transformations, particularly amide bond formation, while the dichlorophenyl group is instrumental in modulating physicochemical properties such as lipophilicity and metabolic stability, and can engage in specific interactions within biological targets.

This guide provides a comprehensive technical overview of 3-(3,4-dichlorophenyl)benzoic acid, intended for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, present a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, outline robust analytical methods for its characterization, and discuss its applications as a key intermediate in the development of therapeutic agents.

Physicochemical and Structural Properties

The molecular architecture of 3-(3,4-dichlorophenyl)benzoic acid dictates its chemical behavior and potential applications. The molecule's properties are a composite of its biphenyl core, the electron-withdrawing nature of the chlorine substituents, and the acidic carboxylic group.

Key Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O₂ | PubChem[1] |

| Molecular Weight | 267.10 g/mol | PubChem[1] |

| IUPAC Name | 3-(3,4-dichlorophenyl)benzoic acid | PubChem[1] |

| CAS Number | 844878-91-7 | PubChem[1] |

| Calculated XLogP3 | 4.8 | PubChem[2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Physical State | Solid (predicted) | - |

The high XLogP3 value of 4.8 indicates significant lipophilicity, a critical parameter in drug design that influences membrane permeability and plasma protein binding. The two chlorine atoms on one phenyl ring create a distinct electronic and steric profile, which can be crucial for achieving selective binding to target proteins. The carboxylic acid group, with a predicted pKa typical for benzoic acids, will be ionized at physiological pH, influencing solubility and potential ionic interactions.

Synthesis and Purification: A Validated Protocol

The creation of the biaryl C-C bond is the central challenge in synthesizing 3-(3,4-dichlorophenyl)benzoic acid. The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for this transformation due to its high functional group tolerance, excellent yields, and relatively mild reaction conditions.

Synthetic Strategy: The Logic of Suzuki-Miyaura Coupling

Our chosen strategy involves the palladium-catalyzed cross-coupling of 3-carboxyphenylboronic acid with a suitable 3,4-dichlorophenyl halide. This approach is mechanistically robust and validated across countless biaryl syntheses.

-

Causality of Component Selection:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium(0) complex is the engine of the catalytic cycle, facilitating the key steps of oxidative addition to the aryl halide and reductive elimination to form the new C-C bond.

-

Aryl Halide (1-bromo-3,4-dichlorobenzene): An aryl bromide or iodide is chosen as the electrophilic partner due to the optimal balance of reactivity and stability. The C-Br bond is readily activated by the palladium catalyst.

-

Organoboron Reagent (3-Carboxyphenylboronic acid): This nucleophilic partner is stable, generally non-toxic, and commercially available. The carboxylic acid group is compatible with the reaction conditions.

-

Base (e.g., K₂CO₃, Na₂CO₃): The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. An aqueous solution of an inorganic carbonate is effective and economical.

-

Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often used to dissolve both the organic-soluble reactants and the water-soluble inorganic base, facilitating interaction at the phase interface.

-

Detailed Experimental Protocol

Reaction: 1-bromo-3,4-dichlorobenzene + 3-carboxyphenylboronic acid → 3-(3,4-dichlorophenyl)benzoic acid

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-3,4-dichlorobenzene (10.0 mmol, 1.0 eq).

-

Reagent Addition: Add 3-carboxyphenylboronic acid (12.0 mmol, 1.2 eq), potassium carbonate (30.0 mmol, 3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 0.03 eq).

-

Solvent Addition: Add a solvent mixture of toluene (50 mL), ethanol (15 mL), and deionized water (15 mL).

-

Inerting: Purge the flask with nitrogen gas for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Reaction Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

-

Aqueous Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Acidification: Combine the organic layers and wash with brine (50 mL). To the organic layer, add 1 M HCl (aq) and shake, causing the product to precipitate or move into the aqueous layer depending on the pH. The goal is to protonate the carboxylate to make the final product less water-soluble. A more direct method is to cool the initial reaction mixture and acidify it with 2M HCl until the pH is ~2. The crude product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold hexane to remove non-polar impurities.

-

Purification: Recrystallize the crude solid from an ethanol/water or acetic acid/water mixture to yield the pure 3-(3,4-dichlorophenyl)benzoic acid as a white to off-white solid.

Synthesis Workflow Visualization

Caption: Suzuki-Miyaura synthesis workflow for 3-(3,4-dichlorophenyl)benzoic acid.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. A reversed-phase method is ideal for this compound.

-

Principle of Method: The nonpolar C18 stationary phase retains the lipophilic analyte. A polar mobile phase elutes the compound, and its retention time is a function of its hydrophobicity. Using an acidic mobile phase modifier (e.g., formic or phosphoric acid) suppresses the ionization of the carboxylic acid, leading to better peak shape and reproducible retention.[3]

-

Detailed Protocol:

-

System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of 50:50 Acetonitrile/Water.

-

Validation: Purity is determined by the area percentage of the main peak. The identity can be confirmed by comparing the retention time to a known reference standard.

-

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show a complex pattern of aromatic protons. The protons on the benzoic acid ring and the dichlorophenyl ring will appear as distinct multiplets in the aromatic region (~7.4-8.2 ppm). The carboxylic acid proton will be a broad singlet far downfield (>12 ppm).

-

¹³C NMR: Will confirm the presence of 13 unique carbon atoms, including the carboxyl carbon (~167 ppm) and the aromatic carbons, with chemical shifts influenced by the chlorine substituents.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in negative mode is ideal. It will show a prominent ion peak corresponding to [M-H]⁻ at m/z ≈ 265.

-

Isotopic Pattern: A key validation feature is the isotopic signature of the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a characteristic M, M+2, and M+4 peak pattern with an approximate ratio of 9:6:1, unequivocally confirming the presence of two chlorine atoms.

-

Analytical Workflow Visualization

Caption: Analytical workflow for purity and identity verification.

Applications in Research and Drug Development

Dichlorinated benzoic acid derivatives are critical intermediates in pharmaceuticals.[4][5] While direct applications of 3-(3,4-dichlorophenyl)benzoic acid are specific to proprietary development programs, the utility of the scaffold is well-documented.

-

Anti-Inflammatory and Metabolic Agents: The related isomer, 4-(3,4-dichlorophenyl)benzoic acid, is a building block for therapeutic agents targeting inflammatory and metabolic disorders.[4] The specific chlorine substitution pattern is often designed to enhance binding affinity to target enzymes or receptors.

-

Anticonvulsant Drugs: Dichlorobenzoic acids are known intermediates in the synthesis of the anticonvulsant drug lamotrigine, highlighting their importance in neurology-focused drug discovery.[6][7]

-

Transthyretin (TTR) Stabilizers: The 3,5-dichloro isomer is a crucial starting material for Tafamidis, a drug that treats transthyretin amyloidosis by stabilizing the TTR protein.[5] This demonstrates the power of the dichlorophenyl motif in creating highly specific protein-ligand interactions.

-

Antibacterial Agents: Dichlorinated benzoic acids serve as precursors for quinolone-3-carboxylic acids, a class of potent antibacterial agents.[8]

The 3-(3,4-dichlorophenyl)benzoic acid molecule, through its carboxylic acid handle, is readily converted into amides, esters, and other derivatives. This allows medicinal chemists to systematically explore the chemical space around this rigid biaryl core to optimize potency, selectivity, and pharmacokinetic properties (ADME) for a desired biological target.

Safety and Handling

Based on data for similar dichlorinated aromatic acids, 3-(3,4-dichlorophenyl)benzoic acid should be handled with appropriate care.

-

GHS Hazards (Predicted): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10] May cause respiratory irritation.

-

Precautions: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-(3,4-Dichlorophenyl)benzoic acid, with a molecular weight of 267.10 g/mol , is more than a simple chemical entity; it is a precisely engineered scaffold for advanced chemical synthesis. Its well-defined physicochemical properties, combined with robust and scalable synthetic routes like the Suzuki-Miyaura coupling, make it an invaluable tool for researchers. The proven relevance of the dichlorophenyl benzoic acid core in developed drugs underscores its potential for future discoveries in medicine and beyond. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application in demanding research and development environments.

References

-

PubChem. 3-(3,4-dichlorophenyl)benzoic Acid. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 3,4-dichlorophenyl ester. National Institute of Standards and Technology. [Link]

-

PubChem. 4-(3,4-Dichlorophenyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Singh, R., et al. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science. [Link]

-

ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate GmbH. [Link]

-

ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate GmbH. [Link]

-

PubChem. 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 3-(3,4-dichlorophenyl)benzoic Acid | C13H8Cl2O2 | CID 2758155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3,4-Dichlorophenyl)benzoic acid | C13H8Cl2O2 | CID 2758156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid | C14H10Cl2N2O3 | CID 4102909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(3,4-Dichlorophenyl)benzoic acid | 844878-91-7 [chemicalbook.com]

Technical Guide: Mechanism of Action of 3-(3,4-Dichlorophenyl)benzoic Acid

The following technical guide details the mechanism of action for 3-(3,4-dichlorophenyl)benzoic acid , a specific synthetic congener within the class of biphenyl-based transthyretin (TTR) kinetic stabilizers.

Subject: Pharmacodynamics and Structural Biology of a Biphenyl-Based TTR Kinetic Stabilizer Classification: Small Molecule Amyloidogenesis Inhibitor Target: Transthyretin (TTR) Tetramer (Thyroxine Binding Site)

Executive Summary

3-(3,4-dichlorophenyl)benzoic acid (IUPAC: 3',4'-dichloro-[1,1'-biphenyl]-3-carboxylic acid) is a synthetic small molecule designed to inhibit the formation of transthyretin (TTR) amyloid fibrils. It functions as a kinetic stabilizer of the native TTR tetramer. By binding to the unoccupied thyroxine (T4) binding pockets at the dimer-dimer interface of the TTR homotetramer, it increases the activation energy required for tetramer dissociation—the rate-limiting step in the TTR amyloidogenesis cascade. This mechanism is analogous to that of the clinically approved drugs tafamidis and diflunisal , but this specific congener utilizes a 3,4-dichlorophenyl moiety to optimize hydrophobic interactions within the halogen-binding pockets (HBPs) of the receptor.

Chemical Identity & Physicochemical Properties

This molecule belongs to the class of biphenyl-3-carboxylic acids , a privileged scaffold for TTR ligands.

| Property | Description |

| Chemical Name | 3-(3,4-dichlorophenyl)benzoic acid |

| IUPAC Name | 3',4'-dichloro-[1,1'-biphenyl]-3-carboxylic acid |

| Molecular Formula | C₁₃H₈Cl₂O₂ |

| Core Scaffold | Biphenyl (two phenyl rings linked by a single bond) |

| Key Pharmacophore | Carboxylate (C3): Electrostatic anchor.3,4-Dichloro (Ring B): Hydrophobic space-filling group. |

| Lipophilicity (cLogP) | ~4.5 (High hydrophobicity drives binding to TTR pockets) |

| pKa | ~4.0–4.5 (Ionized at physiological pH) |

Primary Mechanism of Action: Kinetic Stabilization

The pathology of TTR amyloidosis (ATTR) is driven by the dissociation of the native TTR tetramer into unstable monomers, which then misfold and aggregate. 3-(3,4-dichlorophenyl)benzoic acid intervenes at the very first step of this pathway.

Target Architecture

The TTR tetramer possesses two funnel-shaped thyroxine-binding channels located at the interface of its two dimers. Under physiological conditions, more than 99% of these sites are unoccupied because thyroid hormone transport is primarily handled by thyroxine-binding globulin (TBG). This leaves the sites open for small molecule stabilizers.

Molecular Binding Mode

The binding of 3-(3,4-dichlorophenyl)benzoic acid is driven by two primary interactions:

-

Electrostatic Anchoring (The "Lock"): The carboxylate group on the proximal phenyl ring forms electrostatic interactions (salt bridges) with the

-amino group of Lysine 15 (Lys15) and hydrogen bonds with Serine 117 (Ser117) at the entrance of the binding pocket. This orients the molecule. -

Hydrophobic Complementarity (The "Key"): The distal 3,4-dichlorophenyl ring penetrates deep into the inner binding cavity.

-

The 3,4-dichloro substituents are critical. They act as bioisosteres for the iodine atoms of thyroxine, filling the Halogen Binding Pockets (HBP 2 and HBP 3) .

-

This hydrophobic packing stabilizes the weak dimer-dimer interface, effectively "gluing" the four subunits together.

-

Thermodynamic Effect

Binding of the ligand shifts the equilibrium toward the native tetramer state. More importantly, it imposes a kinetic barrier . The ligand-tetramer complex (

-

Result: The rate of monomer release is drastically reduced. Since monomer release is required for misfolding, amyloidogenesis is halted.

Selectivity Considerations

A critical challenge for this class is binding selectivity in plasma, particularly against albumin , which is abundant and binds hydrophobic acids. The 3,4-dichloro substitution pattern enhances affinity for the specific geometry of the TTR pocket (which is narrower and defined by HBP pockets) relative to the broad hydrophobic sites on albumin, though high plasma concentration is often required for full occupancy.

Visualization: The Amyloidogenesis Inhibition Pathway

The following diagram illustrates the specific intervention point of 3-(3,4-dichlorophenyl)benzoic acid within the TTR misfolding cascade.

Caption: The ligand binds to the native tetramer, creating a kinetically stable complex that prevents the rate-limiting dissociation into amyloidogenic monomers.

Experimental Validation Protocols

To validate the mechanism of action for this specific congener, the following standardized assays are employed.

Acid-Mediated Fibril Formation Assay

This assay forces TTR dissociation using low pH, allowing measurement of the stabilizer's efficacy.

-

Principle: At pH 4.4, TTR tetramers dissociate and aggregate rapidly. Effective inhibitors prevent this turbidity increase.

-

Protocol:

-

Preparation: Dilute recombinant wild-type TTR (0.4 mg/mL) in phosphate buffer.

-

Incubation: Add test compound (3-(3,4-dichlorophenyl)benzoic acid) at varying molar ratios (e.g., 1:1, 2:1 relative to TTR tetramer) and incubate for 30 min at 37°C.

-

Acidification: Add acetate buffer to lower pH to 4.4.

-

Measurement: Monitor turbidity at 400 nm over 72 hours.

-

Outcome: A "flat" line indicates 100% stabilization; an increasing slope indicates aggregation.

-

Subunit Exchange Dynamics Assay

This assay proves the compound stabilizes the tetrameric structure rather than just preventing aggregation.

-

Principle: When native TTR is mixed with a tagged TTR variant (e.g., FLAG-tagged), subunits will swap over time unless the tetramer is "frozen" by a stabilizer.

-

Protocol:

-

Incubate untagged TTR with the test compound.

-

Add an excess of FLAG-tagged TTR.

-

At defined time points, cross-link the sample (using glutaraldehyde) to freeze the state.

-

Analyze via HPLC or Western Blot.

-

Outcome: Presence of only homotetramers (no mixed heterotetramers) confirms kinetic stabilization.

-

Isothermal Titration Calorimetry (ITC)

-

Purpose: To determine the binding affinity (

) and stoichiometry ( -

Expected Data: Biphasic binding curve indicating two binding sites with negative cooperativity (binding to the first site is stronger than the second).

is typically in the low nanomolar range (10–50 nM) for high-potency biphenyls.

Comparison to Clinical Standards

3-(3,4-dichlorophenyl)benzoic acid serves as a structural bridge between NSAID-based stabilizers and pure stabilizers.

| Feature | 3-(3,4-dichlorophenyl)benzoic acid | Diflunisal | Tafamidis |

| Scaffold | Biphenyl | Biphenyl | Benzoxazole |

| Proximal Ring | Benzoic Acid | Salicylic Acid (4-OH) | Benzoxazole-COOH |

| Distal Ring | 3,4-Dichlorophenyl | 2,4-Difluorophenyl | 3,5-Dichlorophenyl |

| COX Inhibition | Low/Negligible (Lacks 4-OH) | High (NSAID) | None |

| TTR Selectivity | High | Moderate (binds albumin) | Very High |

| Clinical Status | Research Tool / Preclinical | Approved (Off-label for TTR) | Approved (Vyndaqel) |

Note: The removal of the 4-hydroxyl group (present in Diflunisal) to create the benzoic acid core (present in the subject compound) eliminates Cyclooxygenase (COX) inhibition, reducing the risk of gastrointestinal and renal side effects associated with chronic NSAID use.

References

-

Purkey, H. E., et al. (2001). "Evaluating the Binding Selectivity of Transthyretin Amyloid Fibril Inhibitors in Blood Plasma." Proceedings of the National Academy of Sciences. Link

-

Razavi, H., et al. (2003). "Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors: Synthesis and Structure-Activity Relationships." Angewandte Chemie International Edition. Link

-

Adamski-Werner, S. L., et al. (2004). "Structure-Activity Relationships of Nonsteroidal Anti-Inflammatory Drug Analogs as Transthyretin Amyloid Fibril Inhibitors." Journal of Medicinal Chemistry. Link

-

Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. Link

-

Kelly, J. W. (2020). "The discovery and development of tafamidis for the treatment of transthyretin amyloidosis." Amyloid. Link

in silico modeling of 3-(3,4-dichlorophenyl)benzoic acid interactions

Whitepaper: Computational Elucidation of 3-(3,4-dichlorophenyl)benzoic Acid as a Putative Transthyretin Kinetic Stabilizer

Executive Summary: The Structural Rationale

The molecule 3-(3,4-dichlorophenyl)benzoic acid represents a privileged scaffold in medicinal chemistry, specifically within the class of halogenated biphenyls. While structurally distinct from marketed NSAIDs, its geometry—characterized by a meta-substituted benzoic acid core coupled with a lipophilic dichlorophenyl moiety—suggests high affinity for the thyroxine-binding pockets of Transthyretin (TTR) .

This guide details the in silico characterization of this ligand. The objective is to validate its potential as a Kinetic Stabilizer of the TTR tetramer, a mechanism critical for treating TTR Amyloidosis (ATTR). We move beyond basic docking to rigorous Molecular Dynamics (MD) and thermodynamic profiling, establishing a self-validating computational workflow.

Phase I: Quantum Mechanical Ligand Preparation

Before introducing the ligand to a protein environment, its electronic structure must be rigorously defined. Force field parameters (like GAFF or CHARMM) rely on accurate initial geometries and partial charges.

Conformational Scanning & Optimization

Standard energy minimization is insufficient for biphenyl systems due to the rotational barrier around the aryl-aryl bond.

-

Protocol: We utilize Density Functional Theory (DFT) to optimize the geometry and calculate the electrostatic potential (ESP).

-

Theory: The dihedral angle between the benzoic acid and the dichlorophenyl ring dictates the fit within the hydrophobic channel.

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-31G(d,p).

Charge Derivation (RESP)

To ensure compatibility with the AMBER force field during MD simulations, we generate Restrained Electrostatic Potential (RESP) charges.

-

Step 1: Calculate ESP at the optimized geometry.

-

Step 2: Fit point charges to reproduce the interaction energy with the solvent.

-

Validation: Ensure the carboxylate group carries the appropriate negative charge (-1) assuming physiological pH (7.4).

Phase II: Target Selection and System Setup

The biological target is the TTR homotetramer. TTR possesses two funnel-shaped thyroxine-binding sites at the dimer-dimer interface.

-

PDB Selection: 4PVM (High-resolution structure of TTR complexed with a biphenyl inhibitor). This structure is chosen over the apo-structure to account for the "induced fit" of the halogen binding pockets (HBPs).

-

Protonation States: Use H++ Server or PropKa to determine pKa values of residues at pH 7.4.

-

Critical Check: Ensure His88 is protonated if it interacts with the ligand's carboxyl tail, though in many TTR stabilizers, the interaction is mediated via Ser117/Thr119 networks.

-

Phase III: Molecular Docking Strategy

We employ an ensemble docking approach to overcome the limitations of rigid-receptor docking.

The Grid Box Definition

The TTR binding channel is long and cylindrical.

-

Center: Defined by the centroid of the co-crystallized ligand in 4PVM.

-

Dimensions:

Å. This covers both the inner (HBP3/3') and outer (HBP1/1') halogen binding pockets.

Docking Protocol (AutoDock Vina / Glide)

-

Exhaustiveness: Set to 32 (High) to ensure thorough sampling of the rotational space.

-

Pose Clustering: Cluster results based on RMSD (2.0 Å cutoff).

-

Selection Criteria:

-

Orientation: The carboxylate "head" must orient toward the solvent-exposed outer channel (Lys15/Glu54 region) or the inner Ser117 region, depending on the linker length. For 3-phenylbenzoic acids, the carboxylate usually engages Lys15 via electrostatic interaction.

-

Halogen Positioning: The 3,4-dichloro motif should occupy the hydrophobic pockets (HBP2/HBP3), mimicking the iodine atoms of Thyroxine (T4).

-

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the complex and the persistence of interactions over time.

Simulation Setup (GROMACS)

-

Force Field: AMBER99SB-ILDN (Protein) + GAFF2 (Ligand).

-

Solvation: TIP3P water model in a dodecahedron box (1.0 nm buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

The Production Run Protocol

-

Minimization: Steepest descent (50,000 steps).

-

NVT Equilibration: 100 ps at 300 K (V-rescale thermostat). Restrain heavy atoms.

-

NPT Equilibration: 100 ps at 1 bar (Parrinello-Rahman barostat).

-

Production: 100 ns trajectory with no restraints.

Why this matters: TTR is a tetramer. We must simulate the entire tetramer to ensure the ligand stabilizes the dimer-dimer interface. A monomer simulation is invalid for this biological context.

Phase V: Thermodynamic Profiling (MM-PBSA)

To quantify the binding affinity, we extract frames from the stable portion of the MD trajectory (e.g., last 20 ns) and calculate the binding free energy (

Equation:

Components Analyzed:

-

Van der Waals (

): Dominant for the dichlorophenyl ring in the hydrophobic pocket. -

Electrostatic (

): Critical for the carboxylate-Lys15 interaction. -

Solvation (

): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) surface area method.

Visualization of Workflows and Pathways

Figure 1: The Computational Pipeline

This diagram outlines the linear progression from chemical structure to validated binding mode.

Caption: Figure 1. Integrated in silico workflow for validating halogenated biphenyls against TTR.

Figure 2: TTR Stabilization Mechanism

This diagram illustrates the logic of how the ligand prevents amyloidosis.

Caption: Figure 2. Mechanism of Action. The ligand raises the activation energy barrier for tetramer dissociation.

Data Presentation and Analysis

Table 1: Expected Interaction Matrix

Based on the pharmacophore of similar TTR stabilizers (e.g., Tafamidis analogs), the following interactions serve as validation checkpoints for the docking/MD results.

| Moiety | Target Residue | Interaction Type | Importance |

| Carboxylate (-COO⁻) | Lys15 (Lys15') | Ionic / Salt Bridge | Critical. Anchors the molecule at the channel entrance. |

| Carboxylate (-COO⁻) | Glu54 | H-Bond (Water mediated) | Secondary stabilization. |

| Phenyl Ring A (Benzoic) | Leu17, Leu110 | Hydrophobic / | Positions the core scaffold. |

| 3,4-Dichloro Ring B | Val121, Thr119 | Hydrophobic / Halogen Bond | High. Fills the inner halogen binding pockets (HBP 2/3). |

| 3,4-Dichloro Ring B | Ala108 | Hydrophobic | Steric fit validation. |

Table 2: Simulation Quality Metrics (Pass/Fail Criteria)

| Metric | Threshold | Interpretation |

| Ligand RMSD | Ligand remains stable in the binding pocket. | |

| Protein RMSD (C | Tetramer structural integrity is maintained. | |

| H-Bond Occupancy (Lys15) | The salt bridge is persistent (not transient). | |

| Predicted affinity suggests nanomolar potency. |

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

-

Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

-

Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. [Link]

-

Sant'Anna, R., et al. (2016). Structure-Activity Relationship of Diphenylamine Derivatives as Transthyretin Amyloidosis Inhibitors. Journal of Medicinal Chemistry. [Link]

Methodological & Application

experimental protocol for amide coupling with 3-(3,4-dichlorophenyl)benzoic acid

Executive Summary & Strategic Analysis

This guide details the experimental protocols for generating amide derivatives of 3-(3,4-dichlorophenyl)benzoic acid (CAS: 844878-91-7). This building block features a biphenyl core with a meta-substituted carboxylic acid and a distal dichlorophenyl ring.

Chemical Context & Challenges[1][2][3][4][5]

-

Electronic Activation: The 3,4-dichlorophenyl substituent acts as an electron-withdrawing group (EWG) via the biphenyl linkage. This lowers the pKa of the benzoic acid (predicted pKa ~3.98) relative to unsubstituted benzoic acid (pKa 4.2). Consequently, the carboxylate is stable, but the resulting activated intermediates (active esters or acid chlorides) are highly electrophilic, facilitating rapid coupling with amines.

-

Solubility Profile: The lipophilic dichlorobiphenyl core renders the molecule poorly soluble in water and non-polar hydrocarbons (hexanes). It exhibits optimal solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in chlorinated solvents (DCM, Chloroform).

-

Steric Considerations: The meta-substitution pattern minimizes steric hindrance at the reaction center compared to ortho-substituted analogs, allowing for standard coupling kinetics.

Decision Matrix: Method Selection

Select the appropriate protocol based on the nucleophilicity of your amine partner and the scale of the reaction.

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine reactivity and scale.

Method A: HATU-Mediated Coupling (Standard Protocol)

Best for: Discovery chemistry, parallel synthesis, and valuable amines. Mechanism: Formation of an O-At-active ester, which reacts rapidly with amines with minimal epimerization (not applicable here, but good practice) and high tolerance for functional groups.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 3-(3,4-dichlorophenyl)benzoic acid | 1.0 | Substrate | Limiting reagent. |

| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | Slight excess ensures complete acid consumption. |

| HATU | 1.2 | Coupling Agent | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium. |

| DIPEA (Hünig's Base) | 3.0 | Base | Activates carboxylate; scavenges protons. |

| DMF (Anhydrous) | [0.1 M] | Solvent | Essential for solubility of the biphenyl core. |

Step-by-Step Protocol

-

Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve 3-(3,4-dichlorophenyl)benzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution should turn slightly yellow. Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

-

Note: Pre-activation prevents the amine from reacting with HATU directly (guanidinylation).

-

-

Coupling: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–4 hours.

-

Monitoring: Check by LCMS. Look for the disappearance of the acid (MW 267) and formation of the product (MW = 267 + Amine - 18).

-

-

Workup (Small Scale):

-

Dilute reaction with EtOAc (10 volumes).

-

Wash sequentially with:

-

10% LiCl (aq) (Removes DMF).

-

Sat. NaHCO₃ (Removes unreacted acid/HATU byproducts).

-

1M HCl (Removes unreacted amine, if basic).

-

Brine.

-

-

Dry over MgSO₄, filter, and concentrate.

-

Method B: Acid Chloride Activation (Scale-Up/Difficult Amines)

Best for: Anilines, electron-deficient amines, or scale-up (>1g) where HATU costs are prohibitive.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 3-(3,4-dichlorophenyl)benzoic acid | 1.0 | Substrate | Dried in vacuo prior to use. |

| Oxalyl Chloride | 1.5 | Chlorinating Agent | More selective than Thionyl Chloride. |

| DMF | 0.05 (Cat.) | Catalyst | Forms Vilsmeier-Haack intermediate. |

| DCM (Anhydrous) | [0.2 M] | Solvent | Primary solvent. |

| Triethylamine (TEA) | 2.5 | Base | Acid scavenger during coupling step. |

Step-by-Step Protocol

-

Acid Chloride Formation:

-

Suspend the benzoic acid derivative in anhydrous DCM (0.2 M) under Nitrogen/Argon.

-

Add catalytic DMF (1-2 drops).

-

Cool to 0°C. Dropwise add Oxalyl Chloride (1.5 equiv).[1]

-

Allow to warm to RT and stir for 1–2 hours. Gas evolution (CO/CO₂) and dissolution of the solid indicate completion.

-

Critical Step: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

-

-

Coupling:

-

Reaction: Stir at RT for 1–12 hours.

-

Workup: Standard aqueous extraction (DCM vs. 1M HCl / NaHCO₃).

Analytical Validation & QC

LCMS Interpretation (Chlorine Isotope Pattern)

The 3,4-dichlorophenyl moiety provides a distinct mass spectral signature that serves as an internal validation check.

-

Isotope Pattern: Chlorine naturally exists as ³⁵Cl (75%) and ³⁷Cl (25%).

-

Signature: For a molecule with two chlorines (Cl₂), you will observe a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.

-

M+0 (100%) : Both ³⁵Cl.

-

M+2 (~65%) : One ³⁵Cl, one ³⁷Cl.

-

M+4 (~10%) : Both ³⁷Cl.

-

-

Validation: If your product mass spectrum does not show this "triplet" pattern, you have likely lost the chlorine atoms or misidentified the peak.

NMR Characterization (¹H NMR in DMSO-d₆)

-

Amide Proton: Look for a broad singlet or doublet (if coupling to CH) between 8.0 – 9.5 ppm .

-

Biphenyl Core:

-

Acid Ring (3-subst): Expect a singlet (isolated proton between acid and phenyl ring) around 8.1–8.3 ppm .

-

Dichloro Ring: The protons on the 3,4-dichlorophenyl ring will appear as a tight multiplet around 7.6–7.9 ppm , often overlapping with the benzoic acid protons.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (Method A) | Steric hindrance or poor solubility. | Switch to DMSO as solvent. Increase temperature to 50°C. |

| Precipitate during Reaction | Product insolubility (common with biphenyl amides). | Do not filter! Dilute with more DMF or THF to dissolve before workup. |

| Product in Organic Layer is Impure | HATU byproduct (Tetramethylurea) contamination. | Wash organic layer 3x with 10% LiCl or water. Use ether/hexanes to triturate the solid product. |

| Missing Chlorine Isotope Pattern | Dehalogenation (rare) or wrong peak. | Check for Pd contamination if using Suzuki coupling upstream. Re-run LCMS. |

Workflow Visualization

Figure 2: Standard HATU coupling workflow.

References

-

ChemicalBook. (2025).[3] 3-(3,4-Dichlorophenyl)benzoic acid Properties and Suppliers. Retrieved from

-

Fisher Scientific. (n.d.). Amide Synthesis - Reference Reaction Protocols. Retrieved from

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 3,4-dichlorophenyl ester Mass Spectrum. Retrieved from

Sources

application of 3-(3,4-dichlorophenyl)benzoic acid in materials science

[1][2]

Analytical Validation Parameters

To ensure the integrity of the synthesized materials, compare results against these expected behaviors:

| Technique | Expected Observation (Modulated MOF) | Expected Observation (Co-Crystal) |

| PXRD | Broadening of peaks (smaller crystallite size) + slight low-angle shift due to lattice expansion.[1][2] | Distinct new pattern different from individual components.[1] |

| TGA | Two-step weight loss: 1) Solvent (<100°C), 2) Modulator loss (250-350°C) , 3) Linker loss (>450°C).[1][2] | Single sharp weight loss event (if stable) or desolvation followed by melt.[1][2] |

| FT-IR | Appearance of C-Cl stretch (~1030-1090 cm⁻¹) and shift in carboxylate stretch ( | Shift in C=O stretch (acid) and C=N stretch (pyridine) indicating H-bonding.[1][2] |

| BET Surface Area | Increased mesoporosity compared to theoretical microporosity of pristine MOF. | N/A (Usually non-porous unless specific cage formed).[1][2] |

References

-

BenchChem Technical Support. (2025).[1][2][3][4][5][6] Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis. (Note: Protocol adapted for 3,4-isomer based on structural analogy). [1][2]

-

MDPI. (2023).[1][2] Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives.[1][7] (Demonstrates the halogen bonding potential of chlorobenzoic acids in crystal engineering).

-

Sigma-Aldrich. (n.d.).[1][2] 3,4-Dichlorobenzoic acid Product Specification and Safety Data.[1][2]

-

National Institutes of Health (NIH). (2019).[1][2] Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid.[1][2] (Foundational text on using bent, substituted benzoic acids for topological control).

-

ResearchGate. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.[1][2][8] (Provides comparative pKa and solvent screening logic for dichlorophenyl-benzoic acid derivatives).

Sources

- 1. PubChemLite - 3-[(3,4-dichlorophenyl)methyl-(3-oxo-3-pyrimidin-2-yl-propanoyl)amino]-5-(trifluoromethyl)benzoic acid (C22H14Cl2F3N3O4) [pubchemlite.lcsb.uni.lu]

- 2. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

cell-based assays for evaluating 3-(3,4-dichlorophenyl)benzoic acid cytotoxicity

This Application Note is designed for researchers investigating the pharmacological profile of 3-(3,4-dichlorophenyl)benzoic acid (CAS: 844878-91-7).[1] While this specific isomer is a structural analog in the class of biphenyl carboxylic acids—often explored as Transthyretin (TTR) kinetic stabilizers or non-steroidal anti-inflammatory drug (NSAID) scaffolds—its lipophilicity and acidity present specific challenges in cell-based assays.

This guide focuses on distinguishing off-target cytotoxicity from therapeutic efficacy , a critical step in early-stage drug discovery for amyloidosis and oncology.[1]

Introduction & Biological Context

3-(3,4-dichlorophenyl)benzoic acid belongs to a class of halogenated biphenyls .[1] Structurally similar to Diflunisal and Tafamidis, these compounds are frequently screened for their ability to bind the thyroxine-binding pocket of Transthyretin (TTR), preventing tetramer dissociation and subsequent amyloidogenesis [1].[1]

However, the 3,4-dichloro substitution pattern significantly increases lipophilicity (LogP > 4.5), creating two primary risks in cell-based assays:[1]

-

Compound Precipitation: Leading to false "non-toxic" negatives due to lack of cellular uptake.[1][2]

-

Mitochondrial Uncoupling: Lipophilic weak acids can act as protonophores, dissipating the mitochondrial membrane potential (

) and causing ATP depletion-mediated cytotoxicity [2].[1]

This guide provides a self-validating workflow to accurately determine the CC50 (50% Cytotoxic Concentration) and Selectivity Index (SI) .

Experimental Design Strategy

We employ a "Triangulation Approach" to rule out artifacts:

-

Assay A (Metabolic): MTT or Resazurin reduction (measures mitochondrial reductase activity).[2]

-

Assay B (Membrane): LDH Release (measures necrotic membrane rupture).[2]

-

Assay C (Mechanistic): JC-1 Staining (measures mitochondrial depolarization).

Workflow Logic Diagram

Figure 1: Decision matrix for evaluating lipophilic biphenyl acid toxicity. Note the critical solubility check prior to cell exposure.[2]

Critical Reagent Preparation

The biphenyl scaffold is prone to crashing out in aqueous media.[2]

Stock Solution Protocol

-

Solvent: Dissolve 3-(3,4-dichlorophenyl)benzoic acid in 100% anhydrous DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare a 50 mM master stock.

-

Storage: Aliquot into amber glass vials (prevent plastic leaching) and store at -20°C.

-

Working Solution (The "2x Step"):

-

Do NOT add 100% DMSO stock directly to the cell well.[2] This causes local protein precipitation.[1][2]

-

Step A: Dilute stock 1:200 in culture medium (resulting in 250 µM, 0.5% DMSO).

-

Step B: Serially dilute this intermediate in medium containing 0.5% DMSO to maintain constant solvent concentration across all wells.

-

Protocol A: Metabolic Viability (MTT Assay)

Purpose: To determine the IC50/CC50 based on mitochondrial succinate dehydrogenase activity. Cell Line: HepG2 (Liver model, relevant for TTR production) or HEK293 (Kidney model).[1]

Step-by-Step Procedure

-

Seeding: Plate cells at

cells/well in a 96-well clear flat-bottom plate. Volume: 100 µL. -

Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

-

Treatment:

-

Exposure: Incubate for 72 hours . (Biphenyl acids often show delayed toxicity).[2]

-

Development:

-

Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[2]

-

Incubate 3–4 hours until purple formazan crystals form.

-

-

Solubilization:

-

Read: Measure Absorbance at 570 nm (reference 630 nm).

Data Interpretation:

Protocol B: Membrane Integrity (LDH Release)

Purpose: To confirm if reduced MTT signal is due to cell death (necrosis) or merely metabolic slowing (cytostasis).[2] Lipophilic acids can sometimes slow metabolism without killing the cell.[2]

Step-by-Step Procedure

-

Supernatant Collection: After the treatment period (from Protocol A, or a parallel plate), transfer 50 µL of culture supernatant to a new 96-well plate.

-

Reagent Addition: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium salt).

-

Incubation: 30 minutes at Room Temperature (protected from light).

-

Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

-

Read: Absorbance at 490 nm .

Causality Check:

-

Low MTT + High LDH: Necrosis (Cytotoxic).[2]

-

Low MTT + Low LDH: Growth Arrest/Mitochondrial suppression (Cytostatic).[2] This is common with high concentrations of benzoic acid derivatives.[1][2]

Protocol C: Mechanistic Insight (Mitochondrial Potential)[2]

Purpose: 3-(3,4-dichlorophenyl)benzoic acid is a lipophilic weak acid.[1] It may act as a protonophore, uncoupling oxidative phosphorylation [3].[1][2]

Assay: JC-1 Dye Staining.[1][2]

-

Healthy Mitochondria: Dye aggregates (Red Fluorescence).[2]

-

Depolarized Mitochondria: Dye remains monomeric (Green Fluorescence).[2]

Procedure:

-

Treat cells for 6–12 hours (acute toxicity window).[2]

-

Stain with 2 µM JC-1 for 30 mins.

-

Measure Fluorescence Ratio: Red (Ex 535/Em 590) / Green (Ex 485/Em 530).[2]

-

Result: A decrease in the Red/Green ratio indicates mitochondrial uncoupling, a specific toxicity signature of this compound class.[1][2]

Data Presentation & Analysis

When reporting results for 3-(3,4-dichlorophenyl)benzoic acid, structure your data as follows to ensure comparability.

Summary Table Template

| Parameter | HepG2 (Liver) | HEK293 (Kidney) | Interpretation |

| CC50 (MTT) | [Value] µM | [Value] µM | Concentration killing 50% of cells. |

| Max LDH Release | [Value] % | [Value] % | Extent of membrane rupture at 100 µM.[2] |

| Selectivity Index (SI) | - | Safety margin (Target > 10). | |

| Solubility Limit | ~50 µM | ~50 µM | Visual precipitate observed? |

Troubleshooting "False Toxicity"

If you observe high toxicity at >50 µM, check for crystal formation under the microscope.[1][2] Biphenyl crystals can physically damage cell membranes, causing non-pharmacological cell death.[1][2]

References

-

Bulawa, C. E., et al. (2012).[1] "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences, 109(24), 9629-9634.[1] [1]

-

Terada, H. (1990).[1] "Uncouplers of oxidative phosphorylation."[1][2] Environmental Health Perspectives, 87, 213-218.[1]

-

BenchChem. (2025).[2][3] "Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Analogs." BenchChem Application Guides.

-

Riss, T. L., et al. (2013).[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

synthesis of radiolabeled 3-(3,4-dichlorophenyl)benzoic acid for tracer studies

Application Note: Radiosynthesis of [Carboxyl-14C]-3-(3,4-dichlorophenyl)benzoic Acid

Part 1: Executive Summary & Strategic Analysis

1.1. Scope and Utility This guide details the synthesis of [Carboxyl-14C]-3-(3,4-dichlorophenyl)benzoic acid , a biphenyl carboxylic acid structurally related to transthyretin (TTR) stabilizers (e.g., Tafamidis analogs) and non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal.

For Absorption, Distribution, Metabolism, and Excretion (ADME) studies, the placement of the Carbon-14 label is critical. We selected the carboxyl carbon for radiolabeling.

-

Metabolic Stability: The biphenyl core is robust, but the carboxyl group is the primary pharmacophore. Labeling this position avoids loss of the isotope via metabolic dealkylation or hydroxylation, which often plagues ring-labeled or alkyl-labeled tracers.

-

Synthetic Feasibility: This position allows for a late-stage introduction of the isotope using [14C]CO₂, ensuring high radiochemical yield (RCY) and minimizing radioactive waste generated in upstream steps.

1.2. Retrosynthetic Logic To achieve the target, we employ a Convergent Synthesis strategy.

-

Precursor Assembly: Construction of the biphenyl skeleton prior to labeling. We utilize the reactivity difference between aryl iodide and aryl bromide in a chemoselective Suzuki-Miyaura coupling.

-

Radiolabeling: A Lithium-Halogen exchange on the retained bromine atom, followed by trapping with [14C]CO₂.

Figure 1: Retrosynthetic strategy prioritizing late-stage isotopic incorporation.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of the Non-Radioactive Precursor

Objective: Synthesize 3'-bromo-3,4-dichloro-1,1'-biphenyl . Rationale: We must couple the two rings while leaving a bromine handle for the radiolabeling step. We use 1-bromo-3-iodobenzene . Palladium catalysts undergo oxidative addition to Aryl-Iodides significantly faster than Aryl-Bromides, allowing us to couple at the iodine position while preserving the bromine.

Materials:

-

3,4-Dichlorophenylboronic acid (1.1 equiv)

-

1-Bromo-3-iodobenzene (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (3 mol%)

-

Base: Na₂CO₃ (2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 v/v)

Protocol:

-

Charge: In a 100 mL round-bottom flask, combine 1-bromo-3-iodobenzene (2.83 g, 10 mmol) and 3,4-dichlorophenylboronic acid (2.10 g, 11 mmol).

-

Solvate: Add Toluene (40 mL) and Ethanol (10 mL). Degas the solution by bubbling Nitrogen for 15 minutes (sparging) to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalyze: Add Pd(PPh₃)₄ (350 mg, 0.3 mmol) and 2M Na₂CO₃ (10 mL).

-

Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90°C) under Nitrogen for 6 hours.

-

Monitor: Check via TLC (Hexane/EtOAc 9:1). The starting iodide should be consumed; the bromide should remain intact.

-

Work-up: Cool to RT. Separate layers. Extract aqueous layer with Toluene. Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Flash chromatography (Silica gel, 100% Hexanes) to yield the white crystalline solid.

-

Expected Yield: 75-85%.

-

Validation: ¹H-NMR should show diagnostic biphenyl protons and absence of the carboxylic acid peak (which comes later).

-

Phase 2: Radiosynthesis (The "Hot" Step)

Objective: Convert the bromo-precursor to [Carboxyl-14C]-3-(3,4-dichlorophenyl)benzoic acid. Mechanism: Lithium-Halogen exchange generates a nucleophilic aryl lithium species, which attacks the electrophilic [14C]CO₂.

Materials:

-

Precursor: 3'-bromo-3,4-dichloro-1,1'-biphenyl (0.5 mmol)

-

Isotope Source: [14C]CO₂ gas (generated in situ from [14C]BaCO₃ and H₂SO₄)

-

Reagent: n-Butyllithium (1.6M in hexanes)

-

Solvent: Anhydrous THF (freshly distilled/dried)

Step-by-Step Protocol:

-

System Setup:

-

Connect a vacuum manifold to a reaction flask (Flask A) and a CO₂ generation flask (Flask B).

-

Flask A contains the Precursor (151 mg, 0.5 mmol) dissolved in anhydrous THF (5 mL).

-

Flask B contains [14C]BaCO₃ (370 MBq / 10 mCi, solid).

-

-

Lithiation (Flask A):

-

Cool Flask A to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (0.35 mL, 0.55 mmol, 1.1 equiv) dropwise over 5 minutes.

-

Stir: Maintain at -78°C for 30 minutes. The solution often turns a yellow/orange hue, indicating the formation of the Aryl-Lithium species.

-

-

Carbonylation:

-

Inject concentrated H₂SO₄ into Flask B to release [14C]CO₂ gas.

-

Transfer the gas to Flask A via a vacuum transfer line (using liquid nitrogen to freeze the CO₂ into Flask A is a common technique to ensure quantitative transfer).

-

Once transfer is complete, remove the cooling bath from Flask A and allow it to warm to Room Temperature (RT) slowly. The trapped CO₂ reacts as the mixture thaws.

-

-

Quench & Acidification:

-

After 1 hour at RT, quench with 1M HCl (2 mL).

-

Verify pH is < 2 (to protonate the carboxylate salt to the free acid).

-

-

Extraction:

-

Extract with Ethyl Acetate (3 x 5 mL).

-

Combine organics and wash with Brine.[1]

-

Note: Do not dry too aggressively; radiolabeled acids can adsorb to drying agents. Use phase separators if possible.

-

Part 3: Purification & Quality Control

3.1. Purification Strategy Crude reaction mixtures often contain des-bromo byproduct (protonated intermediate). Semi-preparative HPLC is required for >99% radiochemical purity.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 10 mm, 5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 50% B to 95% B over 20 minutes.

-

Detection: UV (254 nm) and Radio-flow detector.

3.2. Analytical Specifications

| Parameter | Acceptance Criteria | Method |

| Radiochemical Purity | > 98.0% | Radio-HPLC |

| Chemical Purity | > 95.0% | UV-HPLC (254 nm) |

| Specific Activity | > 50 mCi/mmol (1.85 GBq/mmol) | Mass Spectrometry / LSC |

| Identity | Co-elution with authentic standard | HPLC |

Part 4: Workflow Visualization

Figure 2: Complete synthetic workflow from raw materials to purified tracer.

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lockley, W. J. S. (Ed.). (1982). Synthesis and Applications of Isotopically Labeled Compounds. Elsevier. (Standard text for Carbonation protocols).

-

Långström, B., et al. (1999). Synthesis of [Carboxyl-11C/14C] Acids via Lithiation and Carbonation. Journal of Labelled Compounds and Radiopharmaceuticals, 42(S1). Link

-

Sigma-Aldrich. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocol. Link

-

BenchChem. (2025).[2] Applications of 3-(3,4-dichlorophenyl)benzoic Acid in Pharmaceutical Intermediate Synthesis. Link

Sources

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling for 3-(3,4-dichlorophenyl)benzoic acid

The following technical guide is structured as a dynamic Support Center for researchers encountering difficulties with the synthesis of 3-(3,4-dichlorophenyl)benzoic acid .

Topic: Synthesis of 3-(3,4-dichlorophenyl)benzoic acid via Suzuki-Miyaura Coupling Ticket Priority: High (Yield Critical) Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

You are likely experiencing low yields due to a "Perfect Storm" of three competing factors inherent to this specific substrate combination:

-

Catalyst Poisoning: The free carboxylic acid moiety coordinates to Palladium, arresting the catalytic cycle.

-

Electronic Mismatch: Both rings are electron-deficient (the dichlorophenyl and the benzoic acid). While this aids Oxidative Addition, it significantly retards Transmetallation.

-

Protodeboronation: The 3,4-dichlorophenylboronic acid is prone to hydrolytic cleavage under the basic, aqueous conditions required to solubilize the benzoic acid partner.

The Golden Rule for this Synthesis: Where possible, protect the carboxylic acid as an ester (methyl or ethyl) before coupling. If you are attempting the direct coupling of the free acid to save a step, you are trading synthetic length for reaction reliability.

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using this logic tree.

Figure 1: Diagnostic logic for identifying the root cause of low yield.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am trying to couple 3-bromobenzoic acid with 3,4-dichlorophenylboronic acid directly. The reaction turns black immediately and stalls. Why?

Diagnosis: Catalyst Poisoning via Carboxylate Coordination.

Mechanism: The free carboxylic acid deprotonates to form a carboxylate anion (

The Fix (Direct Coupling Protocol): You must use a biphasic solvent system and a massive excess of base .

-

Solvent: Dioxane/Water (4:1). The water keeps the carboxylate salt solubilized and away from the organic-soluble catalyst.

-

Base: Use 3.0 - 4.0 equivalents of

. You need 1 eq to neutralize the acid and 2+ eq to activate the boronic acid. -

Ligand Switch: Switch to SPhos or XPhos . These water-tolerant, bulky ligands protect the Pd center from carboxylate interference better than

.

Q2: My halide is consumed, but I see large amounts of 1,2-dichlorobenzene in the LCMS. Where is my product?

Diagnosis: Rapid Protodeboronation. Mechanism: The 3,4-dichlorophenyl ring is electron-poor. When the boronic acid forms the "ate" complex (required for transmetallation), it becomes susceptible to hydrolysis by water, stripping off the boron group and replacing it with a proton. This reaction often outcompetes the slow transmetallation step.

The Fix:

-

Increase Catalyst Loading: Go from 1 mol% to 3-5 mol% to speed up the coupling cycle relative to the decomposition rate.

-

Pre-catalyst Strategy: Use XPhos Pd G2 or G3 . These precatalysts generate the active

species immediately, bypassing the induction period where boronic acid often decomposes. -

Order of Addition: Do not heat the boronic acid with the base before adding the catalyst. Add the catalyst last, or add the boronic acid slowly to the hot mixture (though slow addition is harder to control).

Q3: Which coupling direction is safer?

Recommendation: Option A (Acid on Halide) is safer than Option B (Acid on Boron) .

-

Option A: 3-bromobenzoic acid + 3,4-dichlorophenylboronic acid.

-

Pros: Commercially available, cheaper.

-

Cons: Anionic halide oxidative addition is slow.

-

-

Option B: 1-bromo-3,4-dichlorobenzene + 3-carboxyphenylboronic acid.

-

Cons:Critical Failure Risk. Carboxy-boronic acids are notoriously unstable and self-catalyze their own deboronation. Avoid this unless necessary.

-

Optimized Experimental Protocols

Method A: The "Gold Standard" (Ester Protection)

Use this if you need >80% yield and easy purification.

-

Esterification: Reflux 3-bromobenzoic acid in Methanol with catalytic

overnight. Workup to get Methyl 3-bromobenzoate . -

Coupling:

-

Substrates: Methyl 3-bromobenzoate (1.0 eq) + 3,4-dichlorophenylboronic acid (1.2 eq).

-

Catalyst:

(2 mol%). -

Base:

(2.0 eq). -

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

-

Conditions: 80°C, 4 hours.

-

-

Hydrolysis: Treat the crude ester with

(3 eq) in THF/Water to yield the final acid.

Method B: The "Direct Shot" (Free Acid Optimization)

Use this for rapid screening or if esterification is forbidden.

| Parameter | Specification | Rationale |

| Halide | 3-bromobenzoic acid (1.0 eq) | Iodine is too labile; Chlorine is too unreactive. |

| Boronic Acid | 3,4-dichlorophenylboronic acid (1.3 eq) | Excess required to account for protodeboronation. |

| Catalyst | XPhos Pd G2 (2-3 mol%) | Buchwald precatalysts are essential for difficult transmetallations. |

| Base | Phosphate is anhydrous enough to minimize deboronation but strong enough to activate. | |

| Solvent | n-Butanol or Dioxane/Water (5:1) | Alcohol solvents often stabilize free acids better than pure aprotics. |

| Temp | 60°C - 70°C | Keep temp lower to prevent deboronation. |

Step-by-Step Direct Protocol:

-

Charge a reaction vial with 3-bromobenzoic acid (1.0 mmol), 3,4-dichlorophenylboronic acid (1.3 mmol), and

(3.5 mmol). -

Add XPhos Pd G2 (0.02 mmol).

-

Seal the vial and purge with Nitrogen/Argon for 5 minutes (CRITICAL: Oxygen promotes homocoupling).

-

Add degassed Dioxane (4 mL) and degassed Water (0.8 mL) via syringe.

-

Heat to 65°C with vigorous stirring.

-

Monitor by LCMS at 1 hour. If SM remains but Boronic Acid is gone, add 0.5 eq more Boronic Acid.

Mechanistic Visualization

Understanding the competition between the productive cycle and the "Death Loop" of protodeboronation is vital.

Figure 2: The Kinetic Race. You must accelerate Transmetallation (Yellow) to beat Protodeboronation (Red).

References

-

Catalyst Poisoning by Carboxylic Acids

- Title: Identification and Elimination of an Unexpected C

- Source: Organic Process Research & Development (ACS).

-

URL:[Link]

-

Ligand Selection for Electron-Deficient Substrates

-

Protodeboronation Mechanisms

-

Buchwald Precatalyst Utility

- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.

- Source: Yoneda Labs.

-

URL:[Link]

Sources

preventing degradation of 3-(3,4-dichlorophenyl)benzoic acid during storage

Technical Support Center: Stability & Storage of 3-(3,4-Dichlorophenyl)benzoic Acid

Executive Summary: The Stability Profile

3-(3,4-dichlorophenyl)benzoic acid is a biaryl carboxylic acid used primarily as a pharmaceutical intermediate (analogous to transthyretin stabilizers like Tafamidis) and in materials science. While the biphenyl core provides structural rigidity, the molecule presents two specific vulnerabilities during storage:

-

Photolytic Dehalogenation: The aryl-chloride bonds are susceptible to homolytic cleavage under UV light [1].

-

Hygroscopic Clumping: The carboxylic acid moiety can form hydrogen-bond networks with atmospheric moisture, leading to hydration and difficult handling, though hydrolytic cleavage of the molecule itself is rare.

The Golden Standard for Storage:

-

Temperature: 2–8°C (Recommended for long-term); Room Temperature (Acceptable for <3 months).

-

Container: Amber borosilicate glass (Type I) with a PTFE-lined cap.

-

Atmosphere: Argon or Nitrogen headspace (Essential for >6 months storage).

Troubleshooting Guide: Q&A Format

This section addresses specific scenarios reported by researchers handling this compound.

Category A: Physical Appearance & Handling[1]

Q: My sample has turned from an off-white powder to a faint yellow solid. Is it still usable? A: This indicates mild surface oxidation or photo-degradation.

-

Cause: Exposure to UV light or oxygen over time can generate trace amounts of quinoid-like species or de-chlorinated byproducts, which are highly colored even at ppm levels.

-

Action:

-

Check Purity: Run an LC-MS. If purity is >98%, the color is likely a surface impurity.

-

Purification: If purity is compromised, perform a Recrystallization (See Protocol A below).

-

Prevention: Ensure the new vial is Amber Glass and wrapped in Parafilm.

-

Q: The powder has formed hard clumps and is difficult to weigh. Has it degraded? A: Likely not chemically degraded, but physically altered.

-

Cause: Hygroscopicity. The carboxylic acid group has absorbed ambient moisture, causing particle bridging.

-

Action:

-

Drying: Place the open vial in a vacuum desiccator over

or silica gel for 24 hours at Room Temperature. -

Verification: Check melting point. If it matches the literature (typically >160°C for this class), the crystal lattice is intact.

-

Category B: Chemical Integrity (LC-MS/NMR)

Q: I see a new small peak in my LC-MS with a mass of [M-34] or [M-35]. What is this? A: This is a classic signature of Photodechlorination .

-

Mechanism: UV light causes the loss of a Chlorine atom (

), replaced by Hydrogen from the solvent or moisture. -

Risk: This impurity (monochloro-biphenyl derivative) is chemically similar to the parent and hard to separate.

-

Solution: You must repurify. Standard flash chromatography may not separate these efficiently; recrystallization is preferred.

Q: Can I store this compound in DMSO or Methanol stock solutions at -20°C? A:

-

DMSO: Yes , but freeze/thaw cycles promote moisture uptake (DMSO is hygroscopic). Use single-use aliquots.

-

Methanol/Ethanol: Caution. Over very long periods (months), acid-catalyzed esterification can occur if the solvent is not anhydrous and trace acid is present.

-

Recommendation: Store as a solid whenever possible. Make fresh solutions for experiments.

Diagnostic Workflows (Visualized)

Figure 1: Storage Troubleshooting Decision Tree

Use this logic flow to determine if your sample requires disposal, repurification, or simple drying.

Caption: Decision tree for assessing sample integrity based on physical and chemical changes.

Experimental Protocols

Protocol A: Rescue Recrystallization

Use this if your compound shows yellowing or minor degradation products (90-95% purity).

-

Solvent System: Ethanol/Water or Toluene/Heptane.

-

Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethanol (~10-15 mL).

-

Filtration: While hot, filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust/fibers).

-

Crystallization:

-

Slowly add warm Water (anti-solvent) dropwise until persistent turbidity is observed.

-

Re-heat slightly to clear, then let cool slowly to Room Temperature on the benchtop (do not place directly on ice).

-

Once crystals form, move to 4°C for 2 hours.

-

-

Collection: Filter via vacuum (Buchner funnel), wash with cold 1:1 Ethanol/Water, and dry under high vacuum for 12 hours.

Protocol B: Standard Purity Check (HPLC)

Recommended conditions for verifying stability.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 mins |

| Detection | UV @ 254 nm (Aromatic) and 280 nm |

| Flow Rate | 1.0 mL/min |

| Expected RT | Late eluting (Lipophilic biaryl nature) |

Mechanistic Insight: Why Degradation Happens

Understanding the "Why" allows you to predict risks for similar analogs.

Figure 2: Photodechlorination Pathway

The primary degradation risk for chlorinated biphenyls.

Caption: Mechanism of UV-induced photodechlorination. The C-Cl bond cleavage is the rate-limiting step in degradation [2].

References

-

BenchChem. Applications of 3-(3,5-Dichlorophenyl)benzoic Acid in Pharmaceutical Intermediate Synthesis. (Analogous chemistry for dichlorophenyl benzoic acids).

-

Sigma-Aldrich. 3,4-Dichlorobenzoic acid Safety Data Sheet & Stability Data. (Substructure stability data).

-

NIST Chemistry WebBook. Benzoic acid, 3,4-dichlorophenyl ester & Related Structures.[1]

-

PubChem. 3-(3,5-dichlorophenyl)benzoic Acid Compound Summary. (Structural analog properties).

Sources

Technical Support Center: Solubility Optimization for 3-(3,4-dichlorophenyl)benzoic acid

Status: Online Ticket ID: SOL-34-DCPBA-001 Subject: Troubleshooting precipitation and poor recovery in biological assays. Assigned Specialist: Senior Application Scientist, Assay Development Group.

Executive Summary

3-(3,4-dichlorophenyl)benzoic acid presents a classic medicinal chemistry challenge: it combines a highly lipophilic "grease ball" tail (the 3,4-dichlorobiphenyl core) with a single ionizable head group (the benzoic acid).

In biological assays (pH 7.4), this molecule often exhibits "brick dust" behavior—high crystal lattice energy leading to slow dissolution—or "oiling out" upon dilution. Successful solubilization requires a tripartite strategy: Organic Co-solvent Management , Strict pH Control , and Kinetic Stabilization .

Module 1: The "Crash-Out" Phenomenon

Problem: The compound is soluble in 100% DMSO but precipitates immediately upon dilution into aqueous culture media or buffer.

Root Cause: This is a thermodynamic inevitability driven by the high LogP (estimated ~4.5–5.0) of the dichlorobiphenyl moiety. When the DMSO concentration drops below a critical threshold (usually <1%), the water molecules form a cage around the hydrophobic solute (hydrophobic effect), forcing the molecules to aggregate and precipitate to minimize surface area.

Troubleshooting Protocol: The "Intermediate Shift" Method

Do not pipette high-concentration DMSO stock directly into the final assay volume. This creates localized supersaturation.

-

Prepare Stock: Dissolve 3-(3,4-dichlorophenyl)benzoic acid in anhydrous DMSO to 10 mM.

-

Create an Intermediate: Dilute the stock 1:10 or 1:20 into a "shift solvent" (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

-

Final Dilution: Pipette the intermediate into the pre-warmed (

) assay media while vortexing.

Why this works: The intermediate step reduces the concentration gradient, preventing the immediate formation of crystal nuclei.

Visualization: The Dilution Workflow

Caption: Figure 1. Preventing nucleation. Direct spiking causes local supersaturation (Red path). The Intermediate Shift (Blue path) maintains solubility during transition.

Module 2: pH Dependency & Ionization

Problem: Compound recovery is low in acidic buffers (e.g., lysosomal assays, pH 4.5-5.0) or unbuffered saline.

Root Cause: 3-(3,4-dichlorophenyl)benzoic acid is a weak acid.

-

Estimated pKa: ~3.8 – 4.2 (The electron-withdrawing chlorines on the distal ring slightly increase acidity compared to benzoic acid).

-

Mechanism: Solubility is dependent on the Henderson-Hasselbalch equation. Below pH 5.0, the molecule is protonated (neutral) and highly insoluble. Above pH 6.5, it is deprotonated (anionic) and significantly more soluble.

The 2-Unit Rule

For maximum solubility, the assay buffer pH must be at least 2 units above the pKa .

Data Table: Theoretical Solubility Profile

| Assay Condition | Protonation State | Predicted Solubility | Risk Level |

| pH 4.0 (Lysosomal) | Neutral (COOH) | Very Low (< 1 µM) | 🔴 Critical |

| pH 5.5 (Endosomal) | Mixed (~95% COO-) | Low/Moderate | 🟠 High |

| pH 7.4 (Cytosolic/Blood) | Anionic (COO-) | High (> 50 µM) | 🟢 Optimal |

| PBS (Unbuffered) | Variable | Unpredictable | 🟠 High |

Corrective Action:

-

Buffer Selection: Use HEPES or Tris (pH 7.4) instead of unbuffered saline.

-

Titration: If the stock solution is acidic, the addition of the compound may lower the local pH, causing self-precipitation. Ensure the buffer capacity (molarity) is sufficient (e.g., 25mM HEPES) to neutralize the added acid.

Module 3: Advanced Formulation (Cyclodextrins)

Problem: High concentrations (>50 µM) are required, but DMSO toxicity limits the assay.

Solution: Encapsulation using Hydroxypropyl-

Protocol: Preparation of Cyclodextrin Complex

-

Prepare Vehicle: Make a 20% (w/v) HP-

-CD solution in PBS (pH 7.4). Filter sterilize (0.22 µm). -

Add Compound: Add the required amount of 3-(3,4-dichlorophenyl)benzoic acid powder directly to the vehicle (avoiding DMSO if possible) OR add a small volume of concentrated DMSO stock.

-

Sonication: Sonicate in a water bath at 40°C for 30–60 minutes. The solution should turn from cloudy to clear.

-

Equilibration: Shake at room temperature for 4 hours.

Validation:

Measure concentration via UV-Vis absorbance (approx 250-280 nm range, scan for

Visualization: Solubility Mechanism

Caption: Figure 2. Inclusion Complexation. The cyclodextrin shields the lipophilic dichlorophenyl group, allowing the complex to dissolve in aqueous buffer.

Module 4: Surface Adsorption (The "Sticky" Issue)

Problem: Serial dilutions show non-linear potency; lower concentrations lose activity completely.

Root Cause: Lipophilic biphenyls bind aggressively to Polystyrene (PS) and Polyethylene terephthalate (PET) plastics commonly used in well plates and reservoirs. At low nanomolar concentrations, you may lose 50-90% of the compound to the container walls.

Corrective Action:

-

Labware: Switch to Polypropylene (PP) plates or Low-Binding plasticware for all intermediate dilutions.

-

Carrier Protein: If the assay allows, add 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to the assay buffer. The albumin acts as a "sacrificial" surface blocker and a carrier for the lipophilic drug.

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw the DMSO stock? A: Yes, but limit cycles. 3-(3,4-dichlorophenyl)benzoic acid is chemically stable, but DMSO is hygroscopic. Repeated opening absorbs atmospheric water, which will eventually cause the compound to crash out inside the "stock" vial. Recommendation: Aliquot stocks into single-use vials.

Q: What is the maximum DMSO concentration I can use? A: For most mammalian cell assays, keep DMSO < 0.5% (v/v). For biochemical enzymatic assays, you may tolerate up to 5%. Always run a "DMSO-only" vehicle control to normalize data.

Q: Why is my solution cloudy even after adding BSA? A: You likely exceeded the solubility limit (supersaturation). Centrifuge the solution at 10,000 x g for 5 minutes. If a pellet forms, the concentration is too high for that specific buffer system. Use the supernatant concentration (quantified by HPLC/UV) as your actual concentration, not the nominal one.

References

- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility and lipophilicity in drug discovery).

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

-